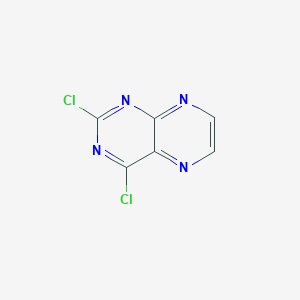

2,4-Dichloropteridine

説明

Structure

3D Structure

特性

IUPAC Name |

2,4-dichloropteridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N4/c7-4-3-5(10-2-1-9-3)12-6(8)11-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSQXWZADZZUSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=N1)C(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90671960 | |

| Record name | 2,4-Dichloropteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98138-05-7 | |

| Record name | 2,4-Dichloropteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Pteridine Core Structures in Heterocyclic Chemistry Research

Pteridine (B1203161), a bicyclic heterocyclic system, is formed by the fusion of a pyrimidine (B1678525) and a pyrazine (B50134) ring. wikipedia.orgnumberanalytics.comorientjchem.org This core structure is fundamental to a vast array of biologically significant molecules. wikipedia.orgnumberanalytics.com Pteridines are not merely laboratory curiosities; they are integral components of life's essential machinery. For instance, pterins and flavins, which are substituted pteridines, are involved in diverse biological functions. wikipedia.org The significance of the pteridine scaffold is underscored by its presence in vital cofactors like folic acid, which is crucial for nucleic acid synthesis and amino acid metabolism. numberanalytics.comderpharmachemica.com

The inherent chemical properties of the pteridine nucleus, characterized by its electron-deficient nature due to the multiple nitrogen atoms, make it a fascinating subject of study in heterocyclic chemistry. herts.ac.uk This electron deficiency activates the carbon atoms of the ring system towards nucleophilic attack, a feature that chemists can exploit for the synthesis of a wide range of derivatives. herts.ac.uk The name "pteridine" itself has historical roots, derived from the Greek word "pteron" (meaning wing), as these compounds were first isolated from the pigments of butterfly wings. numberanalytics.comorientjchem.org

The study of pteridines has led to the development of numerous synthetic methodologies aimed at creating derivatives with tailored properties. derpharmachemica.com Researchers in medicinal chemistry often regard the pteridine nucleus as a "privileged scaffold" due to its ability to serve as a foundation for pharmacologically active agents. orientjchem.orgresearchgate.net The diverse biological activities exhibited by pteridine derivatives have spurred extensive research into their potential therapeutic applications, including roles as anticancer and anti-inflammatory agents. ontosight.ainih.govtandfonline.com

Table 1: Key Pteridine-Based Structures and Their Significance

| Compound/Class | Core Structure | Significance |

| Pteridine | Pyrazino[2,3-d]pyrimidine | Parent heterocyclic system. wikipedia.orgorientjchem.org |

| Pterins | 2-amino-4-oxo-pteridines | A major class of naturally occurring pteridines with diverse biological roles. orientjchem.org |

| Lumazines | 2,4-dioxo-pteridines | Another important class of pteridine derivatives found in nature. orientjchem.org |

| Folic Acid | A pterin (B48896) derivative | An essential vitamin (B9) vital for cell growth and metabolism. numberanalytics.com |

| Flavins | Isoalloxazine ring system | Biologically active pteridine derivatives crucial in redox reactions. wikipedia.org |

Significance of Dihalo Substituted Pteridines As Versatile Synthetic Intermediates

Within the broad family of pteridines, dihalo-substituted derivatives, and particularly 2,4-Dichloropteridine, stand out as exceptionally versatile synthetic intermediates. The presence of two halogen atoms, typically chlorine, on the pteridine (B1203161) core dramatically enhances its reactivity and provides handles for a multitude of chemical transformations.

The primary utility of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. vulcanchem.com The chlorine atoms at the 2- and 4-positions are excellent leaving groups, readily displaced by a wide variety of nucleophiles. This reactivity allows for the stepwise and often regioselective introduction of different functional groups onto the pteridine scaffold. nih.govtandfonline.com For instance, the reaction of this compound with one equivalent of an amine typically results in substitution at the more reactive 4-position. nih.govtandfonline.com This regioselectivity is a powerful tool for synthetic chemists, enabling the construction of complex, unsymmetrically substituted pteridines.

The versatility of this compound is further demonstrated by its participation in modern cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, can be employed to form new carbon-carbon and carbon-heteroatom bonds at the chlorinated positions. This opens up avenues for the synthesis of pteridine derivatives with diverse aryl, alkyl, and alkynyl substituents, which would be difficult to achieve through classical methods.

The ability to sequentially replace the two chlorine atoms with different nucleophiles or coupling partners allows for the creation of extensive libraries of pteridine derivatives. This is of paramount importance in drug discovery and materials science, where the systematic variation of substituents is key to optimizing biological activity or material properties. The dihalo-pteridine core thus serves as a programmable scaffold for generating molecular diversity.

Table 2: Reactivity Profile of this compound

| Reaction Type | Description | Key Features |

| Nucleophilic Aromatic Substitution (SNAr) | Stepwise replacement of chlorine atoms by nucleophiles (e.g., amines, alcohols, thiols). vulcanchem.com | Often exhibits regioselectivity, with the C4 position being more reactive. nih.govtandfonline.com |

| Suzuki Coupling | Palladium-catalyzed cross-coupling with boronic acids to form C-C bonds. | Allows for the introduction of aryl and vinyl groups. |

| Heck Coupling | Palladium-catalyzed reaction with alkenes to form substituted alkenes. | Useful for creating vinyl-substituted pteridines. |

| Sonogashira Coupling | Palladium-catalyzed coupling with terminal alkynes to form C-C bonds. ajol.info | Enables the synthesis of alkynylpteridines. ajol.info |

| Buchwald-Hartwig Amination | Palladium-catalyzed formation of C-N bonds with amines. | A modern alternative to classical SNAr for amination. |

Evolution of Research Trajectories for 2,4 Dichloropteridine in Chemical Science

Established Synthetic Pathways to this compound Scaffolds

The creation of the this compound molecule first requires the assembly of the fundamental pteridine bicyclic system, followed by a targeted chlorination step.

The construction of the pteridine core can be achieved through several established synthetic routes, typically by building a pyrazine (B50134) ring onto a pre-existing, appropriately substituted pyrimidine (B1678525), or vice-versa. A common and direct precursor for this compound is pteridine-2,4-dione (also known as lumazine). The synthesis of the pteridine ring system often begins with substituted pyrimidines.

One of the most classical methods is the Gabriel-Isay synthesis , which involves the cyclo-condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound like glyoxal. orientjchem.org This approach provides a reliable pathway to various pteridine derivatives. orientjchem.orgnumberanalytics.com Other significant methods include the Polonovski–Boon and Timmis reactions, which utilize nitro- and nitroso-substituted pyrimidines, respectively, to construct the adjacent pyrazine ring. nih.govnih.gov

A summary of selected cyclization strategies is presented below.

| Reaction Name | Precursors | Key Features | Reference |

| Gabriel-Isay Synthesis | 5,6-Diaminopyrimidine and a 1,2-dicarbonyl compound (e.g., glyoxal, benzil) | A foundational method for creating the pteridine skeleton through condensation. | orientjchem.org |

| Polonovski–Boon Reaction | 6-Chloro-5-nitropyrimidine and an α-aminocarbonyl compound | Involves condensation followed by reduction and cyclization to yield dihydropterins, which can be oxidized. | nih.govnih.gov |

| Timmis Reaction | 4-Amino-5-nitrosopyrimidine and a compound with an active methylene (B1212753) group (e.g., ketone, nitrile) | A base-catalyzed condensation that offers a regioselective route to pteridines. | orientjchem.orgnih.gov |

| Taylor Synthesis | Substituted pyrazine-2,3-dicarbonitrile | Constructs the pyrimidine ring onto a pyrazine precursor using reagents like guanidine (B92328) or urea. | nih.gov |

These reactions provide access to a pteridine-2,4-diol or a related precursor, which is the immediate substrate for the subsequent halogenation step.

The conversion of the pteridine-2,4-dione (lumazine) scaffold to this compound is a critical step that activates the molecule for further modification. This transformation is typically accomplished through the use of potent chlorinating agents.

The most common and effective reagents for this purpose are phosphorus oxychloride (POCl₃), often used in combination with a tertiary amine base like N,N-dimethylaniline, or phosphorus pentachloride (PCl₅). orientjchem.org The reaction involves the conversion of the keto groups (in their enol form) at the C-2 and C-4 positions into chloro substituents.

General Halogenation Reaction:

Substrate: Pteridine-2,4-dione

Reagent: Phosphorus oxychloride (POCl₃) or Phosphorus pentachloride (PCl₅)

Product: this compound

This halogenation renders the C-2 and C-4 positions highly electrophilic and susceptible to nucleophilic attack, which is the basis for the advanced synthetic strategies discussed next.

Advanced Synthetic Strategies for Pteridine Analogs from this compound

The two chlorine atoms on the this compound scaffold exhibit different levels of reactivity, a property that chemists exploit to achieve selective and sequential functionalization, enabling the synthesis of a diverse array of complex pteridine derivatives.

Nucleophilic aromatic substitution (SₙAr) is the primary mechanism through which this compound is functionalized. It has been consistently observed that the chlorine atom at the C-4 position is significantly more reactive towards nucleophiles than the chlorine at the C-2 position. nih.govtandfonline.com This difference in reactivity is analogous to that seen in other heterocyclic systems like 2,4-dichloroquinazolines and 2,4-dichloropyrimidines, where the C-4 position is generally more susceptible to initial nucleophilic attack. wuxiapptec.commdpi.com This inherent regioselectivity allows for controlled, stepwise reactions.

The most prominent application of the regioselectivity of this compound is in its reaction with amines. When one equivalent of an amine is reacted with this compound under controlled conditions, the substitution occurs almost exclusively at the C-4 position. nih.govtandfonline.com This provides a straightforward and high-yield route to 4-amino-2-chloropteridine derivatives, which are themselves valuable intermediates for further synthesis.

Reaction Scheme for Selective C-4 Amination:

Reactants: this compound + 1 equivalent of a primary or secondary amine (R¹R²NH)

Product: 4-(R¹R²-amino)-2-chloropteridine

Key Feature: High regioselectivity for the C-4 position. tandfonline.com

This selective C-4 functionalization is a cornerstone of building libraries of pteridine-based compounds for biological screening.

The ability to selectively functionalize the C-4 position first opens up the possibility for sequential or stepwise displacement reactions. This strategy is essential for creating pteridines with different substituents at the C-2 and C-4 positions.

The typical synthetic sequence is as follows:

First Substitution (C-4): this compound is treated with a specific nucleophile (e.g., a primary amine), which attacks the more reactive C-4 position to yield a 4-substituted-2-chloropteridine. nih.govtandfonline.com

Second Substitution (C-2): The resulting intermediate, which still possesses a chlorine atom at the less reactive C-2 position, is then subjected to a second, often more forceful, reaction with a different nucleophile. This second nucleophile displaces the remaining chlorine atom to yield a 2,4-disubstituted pteridine with dissimilar functional groups.

This stepwise approach provides precise control over the final molecular architecture, which would be difficult to achieve otherwise. tandfonline.com This methodology avoids the formation of complex product mixtures that can arise when using more indiscriminately reactive starting materials like tetrachloropteridines. tandfonline.com

| Step | Reactant | Nucleophile | Product | Selectivity |

| 1 | This compound | Nucleophile A (e.g., Amine A) | 2-Chloro-4-(Nucleophile A)-pteridine | C-4 Position |

| 2 | 2-Chloro-4-(Nucleophile A)-pteridine | Nucleophile B (e.g., Amine B) | 2-(Nucleophile B)-4-(Nucleophile A)-pteridine | C-2 Position |

This sequential strategy is fundamental to creating complex, unsymmetrically substituted pteridine derivatives for structure-activity relationship (SAR) studies in drug discovery.

Cross-Coupling Methodologies for Aryl and Heteroaryl Substitutions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, enabling the introduction of aryl and heteroaryl moieties onto the pteridine scaffold. The inherent electronic properties of the this compound ring system govern the regioselectivity of these reactions.

In dihalogenated N-heterocycles like this compound, the chlorine at the C4 position is generally more susceptible to oxidative addition of palladium catalysts and subsequent coupling reactions compared to the C2 position. This preferential reactivity is attributed to the electronic influence of the nitrogen atoms in the fused pyrimidine and pyrazine rings, making the C4 position more electrophilic. mdpi.comnih.gov This regioselectivity allows for the sequential and controlled functionalization of the pteridine core.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a widely used method for creating C-C bonds. organic-chemistry.org In the context of this compound, it allows for the regioselective introduction of aryl and heteroaryl groups at the C4 position. Studies on closely related 2,4-dichloropyrimidines demonstrate that microwave-assisted Suzuki coupling with various boronic acids proceeds efficiently, providing C4-substituted products in good to excellent yields with short reaction times and low catalyst loadings. mdpi.com The reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base in a suitable solvent system. mdpi.com

The scope of the reaction is broad, tolerating a range of functional groups on the arylboronic acid partner. nih.gov However, challenges can arise with certain heteroarylboronic acids, such as those containing sulfur, which can poison the palladium catalyst. mdpi.com

Interactive Table: Representative Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine (B19661) with Arylboronic Acids mdpi.com

This table illustrates typical conditions and yields for the C4-arylation of 2,4-dichloropyrimidine, a core component of the this compound structure.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (min) | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | 15 | 100 | 81 |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | 15 | 100 | 96 |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | 15 | 100 | 95 |

| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | 15 | 100 | 92 |

| 5 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | 15 | 100 | 89 |

| 6 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | 15 | 100 | 78 |

Note: The data presented is for 2,4-dichloropyrimidine as a model system to demonstrate the typical regioselectivity and efficiency of the Suzuki-Miyaura coupling on a related heterocyclic core.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This methodology is instrumental in synthesizing N-substituted aminopteridines, which are prominent scaffolds in medicinal chemistry. Similar to Suzuki coupling, the reaction with this compound is expected to show high regioselectivity. Studies on related 2,4-dichloro-N-heterocycles indicate that amination often occurs preferentially at one position, which can be controlled by the choice of catalyst, ligand, and reaction conditions. researchgate.net For instance, while nucleophilic aromatic substitution with amines typically occurs at the C4 position of this compound, palladium-catalyzed methods can offer alternative or enhanced selectivity. researchgate.netsmolecule.com

The reaction involves a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. jk-sci.com The development of increasingly sophisticated and sterically hindered phosphine ligands has significantly expanded the scope of the Buchwald-Hartwig amination, allowing for the coupling of a wide variety of amines, including primary and secondary amines, with aryl chlorides under milder conditions. wikipedia.orgjk-sci.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. doi.org These principles are increasingly being applied to the synthesis of heterocyclic compounds like pteridines to create more sustainable and efficient methodologies.

Microwave-Assisted Synthesis

One of the most effective green chemistry tools is the use of microwave irradiation to accelerate chemical reactions. youtube.comyoutube.com Microwave heating can dramatically reduce reaction times from hours to minutes, often leading to higher product yields and cleaner reaction profiles. biotage.com The microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines is a prime example, achieving high yields in just 15 minutes with very low catalyst loading (0.5 mol%). mdpi.com This approach minimizes energy consumption and the potential for side-product formation compared to conventional heating methods. doi.org

Use of Greener Solvents

The choice of solvent is a critical aspect of green chemistry. Traditional syntheses often rely on volatile and toxic organic solvents. Research is focused on replacing these with more environmentally benign alternatives such as water, ethanol (B145695), or ionic liquids. ijnc.ir Suzuki coupling reactions, for instance, can often be performed effectively in aqueous media, which is non-toxic, non-flammable, and inexpensive. mdpi.comorganic-chemistry.org The use of ethanol or mixtures of ethanol and water also presents a greener alternative. researchgate.net

Catalyst-Free and Reduced-Catalyst Methodologies

Developing reactions that can proceed without a catalyst or with significantly reduced catalyst loadings is a key goal of green chemistry. Some syntheses of fused pyrimidines have been achieved under catalyst-free conditions, simplifying purification and reducing costs and metal waste. ijnc.ir While palladium-catalyzed reactions are highly efficient, research into using ultra-low levels of the catalyst or developing more robust and recyclable catalyst systems contributes to the greening of these important transformations. mdpi.com The use of solvent-free protocols, where the reactants themselves act as the solvent, is another advanced green approach that has been effective in some Buchwald-Hartwig aminations. jk-sci.com

Analysis of Nucleophilic Aromatic Substitution (SNAr) Mechanisms on the Pteridine Ring

The most prominent reaction pathway for this compound involves Nucleophilic Aromatic Substitution (SNAr). In this mechanism, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of one of the chlorine substituents. The pteridine ring is inherently activated for this type of reaction due to the strong electron-withdrawing effect of its nitrogen atoms, which delocalize the negative charge of the intermediate complex. govtpgcdatia.ac.in

The reaction typically proceeds via an addition-elimination mechanism. The first step is the rate-determining addition of the nucleophile to a carbon atom bearing a leaving group (a chlorine atom in this case), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. lumenlearning.com In the second, faster step, the leaving group is expelled, restoring the aromaticity of the ring. lumenlearning.com

Studies on this compound and analogous heterocyclic systems like 2,4-dichloroquinazolines reveal a pronounced regioselectivity. mdpi.comnih.gov When reacted with one equivalent of an amine, nucleophilic attack occurs preferentially at the 4-position. nih.govtandfonline.com Computational studies, such as those using Density Functional Theory (DFT) on similar scaffolds, suggest that the carbon at the 4-position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more electrophilic and thus more susceptible to nucleophilic attack. mdpi.com This inherent electronic bias results in a lower activation energy for substitution at the C4 position compared to the C2 position. mdpi.com

Kinetic Studies of Substituent Effects on Reactivity

The rate of SNAr reactions on the this compound scaffold is highly sensitive to the electronic properties of both the pteridine ring and the attacking nucleophile. While specific kinetic data for this compound itself is sparse in readily available literature, principles can be drawn from studies on analogous systems and general SNAr kinetics.

Effect of Substituents on the Nucleophile: The nucleophilicity of the attacking species is a primary determinant of reaction rate. For amine nucleophiles, reactivity generally increases with basicity, although steric hindrance can play a counteracting role. For instance, the reaction rate is influenced by the nature of the amine—primary, secondary, or aromatic. mdpi.com

Effect of Substituents on the Pteridine Ring: The presence of additional substituents on the pteridine ring can modulate the reactivity of the C2 and C4 positions. Electron-withdrawing groups would be expected to further increase the rate of nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate. Conversely, electron-donating groups would likely decrease the reaction rate. nih.gov Kinetic examinations on related heterocyclic compounds have quantified these relationships, often using Hammett or Taft equations to correlate reaction rates with substituent parameters. researchgate.net

| Nucleophile Type | Substituent on Nucleophile | Expected Relative Rate | Primary Rationale |

| Aliphatic Amines | Electron-Donating (e.g., alkyl groups) | Faster | Increased nucleophilicity |

| Aliphatic Amines | Bulky/Sterically Hindered | Slower | Steric hindrance at the reaction center |

| Aromatic Amines | Electron-Withdrawing (e.g., -NO2) | Slower | Decreased nucleophilicity of the amine |

| Aromatic Amines | Electron-Donating (e.g., -OCH3) | Faster | Increased nucleophilicity of the amine |

This table presents expected trends in reactivity based on established principles of SNAr reactions.

Exploration of Other Electrophilic and Radical Reaction Mechanisms

While the electron-deficient pteridine ring is primed for nucleophilic attack, other reaction mechanisms are possible under specific conditions.

Electrophilic Reactions: Electrophilic substitution on the this compound ring is generally disfavored due to the deactivating effect of the nitrogen atoms. However, reactions at the exocyclic chloro-substituents are conceivable, although not commonly reported.

Radical Reactions: There is growing evidence that pteridine derivatives can participate in radical reactions. Studies on N-substituted 2,4-diaminopteridines, synthesized from this compound, have shown them to be potent radical scavengers and inhibitors of enzymes like lipoxygenase, which operates through a carbon-centered radical mechanism. nih.govtandfonline.com This suggests that the pteridine core can stabilize radical species. The mechanism of radical scavenging likely involves hydrogen atom transfer from a substituent or addition of a radical to the pteridine system. The reactivity of related aromatic systems in radical reactions is known to be influenced by substituents; π-electron-donating groups can quench radical reactivity by enhancing through-space coupling, while electron-withdrawing groups can have the opposite effect. nih.gov

Intermediates and Transition State Analysis in this compound Transformations

Understanding the transient species formed during a reaction is key to deciphering its mechanism. solubilityofthings.com A distinction must be made between an intermediate, which is a species corresponding to a local energy minimum on the reaction coordinate, and a transition state, which represents an energy maximum. youtube.commasterorganicchemistry.com

Intermediates: In the SNAr reaction of this compound, the key intermediate is the Meisenheimer complex. lumenlearning.com This is a relatively stable, negatively charged species where the nucleophile has added to the ring, temporarily breaking its aromaticity. lumenlearning.com The stability of this intermediate is crucial for the reaction to proceed and is enhanced by the electron-withdrawing nitrogen atoms of the pteridine ring, which help to delocalize the negative charge. While intermediates are often too short-lived to be isolated, their existence can be inferred through kinetic and spectroscopic studies. solubilityofthings.com

Derivatization Strategies and Novel Compound Design Utilizing the 2,4 Dichloropteridine Scaffold

Design Principles for N-Substituted Pteridine (B1203161) Derivatives

The design of N-substituted pteridine derivatives hinges on the principles of nucleophilic aromatic substitution, where the regioselectivity of the reaction is governed by both electronic and steric factors. The electron-deficient nature of the pteridine ring system, further activated by the two chloro substituents, facilitates attack by nucleophiles.

Generally, the C4 position of the 2,4-dichloropteridine scaffold is more reactive towards nucleophilic attack than the C2 position. This preferential reactivity can be attributed to the electronic influence of the neighboring nitrogen atoms in the pyrimidine (B1678525) ring. However, the regioselectivity can be modulated by the reaction conditions, the nature of the nucleophile, and the presence of substituents on the pteridine core. For instance, the use of tertiary amine nucleophiles has been shown to favor substitution at the C2 position in the related 2,4-dichloropyrimidine (B19661) system, a principle that can be extrapolated to the pteridine scaffold.

A primary strategy for derivatizing the this compound core involves the introduction of amine functionalities to create pteridine-2,4-diamine structures. This is typically achieved through a stepwise or one-pot reaction with primary or secondary amines. The differential reactivity of the C2 and C4 positions allows for the sequential introduction of two different amine nucleophiles, leading to the synthesis of unsymmetrically substituted 2,4-diaminopteridine derivatives.

The general synthetic approach involves the reaction of this compound with one equivalent of an amine at a lower temperature to favor monosubstitution, predominantly at the C4 position. Subsequent reaction with a different amine at a higher temperature then displaces the second chlorine atom at the C2 position. This method allows for the creation of a diverse library of compounds with varied substitution patterns at the 2- and 4-positions.

| Reactant 1 | Reactant 2 | Product | Reference |

| 2,4-Dichloro-6,7-diphenylpteridine | Alkylamine | 2,4-Bis-(alkylamino)-6,7-diphenylpteridine | derpharmachemica.com |

| 2,4,5-Triaminodihydropyrimidine-6-sulfonic acid | Dicarbonyl compound (in dilute aqueous ammonia) | 2,4-Diaminopteridine derivative | wikipedia.org |

Beyond simple alkyl and aryl amines, a wide range of heterocyclic amines can be employed as nucleophiles to introduce diverse heterocyclic moieties onto the pteridine scaffold. This strategy is of particular interest in drug discovery, as heterocyclic rings are prevalent in many biologically active molecules and can significantly influence the pharmacological properties of the resulting compounds.

The nucleophilic substitution reaction can be carried out with various nitrogen-containing heterocycles, such as morpholine, piperidine, piperazine, and imidazole, to generate 2,4-bis(heterocyclyl)pteridine derivatives. The choice of the heterocyclic nucleophile can be guided by the desired physicochemical properties and the intended biological target. For example, the incorporation of a morpholine ring can enhance aqueous solubility, while a piperazine moiety provides a handle for further derivatization.

| Starting Material | Heterocyclic Nucleophile | Resulting Structure |

| This compound | Morpholine | 2,4-Dimorpholinopteridine |

| This compound | Piperazine | 2,4-Dipiperazinopteridine |

| This compound | Imidazole | 2,4-Diimidazol-1-yl-pteridine |

Synthetic Accessibility and Diversification of Peripheral Substituents

While the C2 and C4 positions are the primary sites for derivatization via nucleophilic substitution, the synthetic accessibility of other positions on the pteridine ring allows for further diversification of the scaffold. Substituents at the C6 and C7 positions can be introduced either by starting with a pre-functionalized pyrimidine precursor or by post-modification of the pteridine core.

For example, the synthesis of pteridines often involves the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound. By using a substituted 1,2-dicarbonyl compound, various groups can be installed at the C6 and C7 positions of the resulting pteridine. Furthermore, functional groups at these positions can be subsequently modified. For instance, a methyl group at C6 or C7 can be halogenated and then subjected to nucleophilic substitution or cross-coupling reactions to introduce further diversity.

Library Synthesis Approaches for High-Throughput Screening of Derivatives

The versatility of the this compound scaffold makes it an ideal candidate for the construction of compound libraries for high-throughput screening (HTS). Combinatorial and parallel synthesis approaches can be employed to rapidly generate a large number of diverse pteridine derivatives.

Applications in Medicinal Chemistry and Biological Activity Research

Pteridine (B1203161) Derivatives as Biologically Active Scaffolds

The versatility of the pteridine core allows for substitutions at various positions, leading to a vast library of compounds with distinct pharmacological profiles. researchgate.net Naturally occurring pteridines, such as folic acid and biopterin, are essential for cellular metabolism, while synthetic derivatives like methotrexate have become cornerstone therapies in cancer and autoimmune diseases. ijrpr.comijfmr.com The inherent biological relevance and the amenability of the pteridine ring to chemical modification make it a privileged scaffold for the design of novel therapeutic agents. globalresearchonline.netorientjchem.org

Pteridine derivatives have demonstrated significant promise as modulators of inflammation and oxidative stress. ijrpr.comresearchgate.net Chronic inflammation and oxidative stress are interconnected pathological processes implicated in a multitude of diseases, including cancer, atherosclerosis, and autoimmune disorders. nih.govtandfonline.com The ability of certain pteridine derivatives to target both pathways offers a potential therapeutic advantage. semanticscholar.org

Lipoxygenases (LOX) are key enzymes in the biosynthesis of leukotrienes, which are potent inflammatory mediators. nih.gov Inhibition of LOX is a recognized strategy for controlling inflammation. Several studies have identified pteridine derivatives as effective LOX inhibitors. nih.govtandfonline.com For instance, a series of N-substituted 2,4-diaminopteridines were found to be potent inhibitors of soybean lipoxygenase, with some compounds exhibiting IC50 values as low as 100 nM. nih.govtandfonline.com The 2,4-diaminopteridine core is considered a novel scaffold for the development of LOX inhibitors. nih.govsemanticscholar.org Molecular docking studies have further elucidated the binding interactions of these derivatives within the active site of the enzyme, supporting the experimental findings. nih.gov

Table 1: Lipoxygenase Inhibitory Activity of Selected Pteridine Derivatives

| Compound | Description | IC50 (µM) |

|---|---|---|

| 18d | A 2,4-diaminopteridine derivative | 0.1 nih.govtandfonline.com |

| 9 | A 2,4-diaminopteridine derivative | Potent inhibitor nih.govtandfonline.com |

| 10a | A 2,4-diaminopteridine derivative | Potent inhibitor nih.govtandfonline.com |

| Compound 9 | A piperidine pyrimidine (B1678525) cinnamic acid amide | 1.1 nih.gov |

| Compound 5 | A piperidine pyrimidine cinnamic acid amide | 10.7 nih.gov |

Reactive oxygen species (ROS) play a dual role in biology, being essential for normal cellular signaling at low concentrations but causing damage to macromolecules at higher levels, a condition known as oxidative stress. nih.govtandfonline.com Pteridine derivatives, across different oxidation states, have been shown to act as both antioxidants and pro-oxidants depending on the experimental conditions. researchgate.netnih.gov Reduced pterins, such as tetrahydrobiopterin, are known to be potent radical scavengers. nih.gov A study on N-substituted 2,4-diaminopteridines revealed that many derivatives possess significant radical-scavenging activity. nih.govtandfonline.com For example, compound 18g was identified as a highly potent antioxidant in a linoleic acid peroxidation assay, with an IC50 of 0.1 μM. nih.govtandfonline.com The antioxidant properties of these compounds contribute to their anti-inflammatory effects by mitigating the oxidative damage associated with inflammation. researchgate.net

Table 2: Radical Scavenging Activity of Selected Pteridine Derivatives

| Compound | Assay | IC50 (µM) |

|---|---|---|

| 18g | Linoleic acid peroxidation | 0.1 nih.govtandfonline.com |

| 5c | Radical scavenging | Potent nih.govtandfonline.com |

| 9 | Radical scavenging | Potent nih.govtandfonline.com |

| 13 | Radical scavenging | Potent nih.govtandfonline.com |

| 18e | Radical scavenging | Potent nih.govtandfonline.com |

| 22 | Radical scavenging | Potent nih.govtandfonline.com |

| 24 | Radical scavenging | Potent nih.govtandfonline.com |

Antifolates are a class of drugs that interfere with the metabolic pathways of folic acid. nih.gov They are widely used in the treatment of cancer and inflammatory diseases. nih.govtandfonline.com The classical antifolate, methotrexate, a pteridine derivative, inhibits dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and thymidylate, thereby disrupting DNA and RNA synthesis. nih.govmdpi.com The structural similarity of these synthetic pteridines to folic acid allows them to bind to and inhibit enzymes in the folate pathway. nih.gov Research in this area focuses on developing new antifolates with improved efficacy and selectivity, as well as overcoming mechanisms of drug resistance. researchgate.netnih.gov For example, pralatrexate was developed to have a higher affinity for the reduced folate carrier and folylpolyglutamate synthetase, leading to increased intracellular drug accumulation and activity. nih.gov

Parasitic protozoa of the Trypanosomatid family, which cause diseases like leishmaniasis and African sleeping sickness, possess a unique enzyme called pteridine reductase 1 (PTR1). nih.govacs.org This enzyme provides a metabolic bypass to the conventional dihydrofolate reductase (DHFR) targeted by antifolate drugs, rendering the parasites resistant to these agents. nih.govpnas.org Therefore, the simultaneous inhibition of both DHFR and PTR1 is a promising strategy for the development of new anti-parasitic drugs. nih.govpnas.org Several 2,4-diaminopteridine derivatives have been identified as potent inhibitors of parasitic PTR1. nih.gov A structure-based drug design approach has led to the development of pteridine-based compounds with picomolar to nanomolar inhibition of T. brucei and L. major PTR1, respectively. nih.gov Combining these PTR1 inhibitors with known DHFR inhibitors has shown synergistic effects against the parasites. acs.org

Table 3: Inhibitory Activity of Pteridine Derivatives against Parasitic Enzymes

| Compound | Target Enzyme | Ki (nM) |

|---|---|---|

| 6a | LmPTR1 | 100 pnas.orgnih.gov |

| 6b | LmPTR1 | 37 nih.gov |

| TCMDC-143249 | LmPTR1 | 6000 mdpi.com |

Pteridine derivatives have been shown to modulate various signal transduction pathways involved in cell proliferation, apoptosis, and inflammation. orientjchem.org For example, certain pteridine compounds have been found to inhibit Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway. orientjchem.org Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. One synthesized pteridine derivative was shown to inhibit Jak1 and Jak2 with IC50 values of 1.5 µM and 0.8 µM, respectively. orientjchem.org Additionally, pteridine-based molecules have been designed as dual inhibitors of EGFR and BRAFV600E, two important kinases in cancer-related signaling cascades. nih.gov The ability of pteridines to interact with and modulate the activity of key signaling proteins underscores their potential as targeted therapeutic agents. orientjchem.org

Modulation of Signal Transduction Pathways

Kinase Inhibition Studies

The pteridine core is a prominent scaffold in the design of protein kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. Several classes of pteridine-based derivatives have been investigated for their ability to target specific kinases involved in cellular signaling pathways.

Polo-like Kinase 1 (Plk1) Inhibition: Plk1 is a key regulator of the cell cycle, and its inhibition is a validated strategy for cancer treatment. Pteridine-based compounds, such as those with a tetrahydropteridin scaffold, have been designed as potent and selective Plk1 inhibitors. These inhibitors are developed to fit into the ATP-binding pocket of the kinase, and structural modifications aim to enhance potency and selectivity over other Plk isoforms like Plk2 and Plk3 nih.gov.

Bruton's Tyrosine Kinase (BTK) Inhibition: BTK is a critical component of the B-cell receptor signaling pathway, making it an attractive target for various B-cell malignancies and autoimmune diseases nih.govbiorxiv.org. A series of pteridine-7(8H)-one derivatives have been developed as potent and selective covalent BTK inhibitors. These compounds typically feature a warhead that forms a covalent bond with a cysteine residue in the active site of BTK, leading to irreversible inhibition nih.govecnu.edu.cn.

Janus Kinase (JAK) Inhibition: JAKs are non-receptor tyrosine kinases that mediate signaling for numerous cytokines and growth factors, playing a central role in the immune system nih.govnih.govwikipedia.org. Pyrrolopyrimidine-based structures, which are bioisosteres of the pteridine core, are often employed in the design of JAK inhibitors. These inhibitors target the ATP-binding site of JAKs and are used in the treatment of autoimmune disorders like rheumatoid arthritis wikipedia.org.

Other Kinases: The versatility of the pteridine scaffold has been exploited to develop inhibitors for other kinases as well. Substituted pteridinones have been explored as inhibitors of p90 ribosomal S6 protein kinase 2 (RSK2), a kinase implicated in various cancers nih.govresearchgate.net. Additionally, pteridine derivatives have been investigated as inhibitors for c-Jun N-terminal kinase (JNK) and phosphoinositide 3-kinase (PI3K) rsc.orgnih.gov.

Structure-Activity Relationship (SAR) Studies of 2,4-Dichloropteridine Derivatives

The systematic modification of the this compound scaffold has enabled detailed exploration of the structure-activity relationships (SAR) that govern the potency and selectivity of these kinase inhibitors. The reactive chloro groups at the C2 and C4 positions allow for the introduction of a wide variety of substituents, leading to the generation of extensive compound libraries for SAR studies.

Positional Effects of Substituents on Biological Activity

The biological activity of pteridine derivatives is highly sensitive to the position of substituents on the heterocyclic core. The specific placement of functional groups dictates the molecule's interaction with the target protein and can significantly impact its inhibitory potential.

In the development of kinase inhibitors, substitutions at the C2, C4, and C7 positions of the pteridine or related pyridopyrimidine ring system have been shown to be critical nih.govdntb.gov.ua. For many naturally occurring and biologically significant pterins, substitution is most common at the C6 position, although synthetic routes often favor derivatization at the C7 position due to the electronic properties of the pterin (B48896) molecule nih.gov. This highlights the importance of regioselective synthesis to achieve the desired substitution pattern for optimal biological activity. The differential effects of placing identical substituents at various positions can lead to dramatic changes in efficacy and selectivity, a principle known as positional isomerism which plays a crucial role in biological systems solubilityofthings.com.

Ligand-Target Interactions and Binding Mode Elucidation

Understanding how a ligand interacts with its target protein at the molecular level is fundamental to structure-based drug design. For pteridine-based kinase inhibitors, molecular docking and co-crystallography studies have been instrumental in elucidating their binding modes.

Typically, these inhibitors function as ATP-competitive agents, occupying the ATP-binding site of the kinase. The pteridine scaffold itself often serves as a hinge-binder, forming critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase's hinge region, mimicking the interaction of the adenine portion of ATP nih.govresearchgate.net.

For example, in the case of pteridinone-based RSK2 inhibitors, docking studies revealed key interactions within the ATP-binding site that inform the SAR nih.govresearchgate.net. Similarly, molecular docking of pteridine-7(8H)-one derivatives into the active site of BTK helped to rationalize their high potency and selectivity. These models show how specific substituents at various positions on the pteridine ring can engage with different sub-pockets of the active site, forming hydrophobic, electrostatic, or hydrogen-bonding interactions that enhance binding affinity nih.govijfmr.com.

Preclinical Evaluation of Pteridine-Based Lead Compounds

Promising pteridine-based compounds identified through initial screening and SAR studies undergo further preclinical evaluation to assess their potential as therapeutic agents. This stage involves a series of in vitro and in vivo studies to determine efficacy, selectivity, and basic pharmacokinetic properties.

A notable example is the preclinical evaluation of pteridine-7(8H)-one derivatives as BTK inhibitors. The lead compound, 24a , demonstrated high potency with an IC50 of 4.0 nM against BTK and excellent selectivity over other kinases such as ITK and EGFR nih.govecnu.edu.cn. The efficacy of this compound was further evaluated in vivo using a U-937 xenograft model in mice. In this study, compound 24a significantly inhibited tumor growth at a dose of 50 mg/kg, demonstrating a tumor growth inhibition (TGI) of 57.85% nih.govecnu.edu.cn. These positive preclinical results validate the therapeutic potential of the pteridine scaffold and support the further development of such compounds towards clinical trials nih.gov.

Below is a data table summarizing the in vitro activity of the exemplary BTK inhibitor 24a .

| Compound | Target Kinase | IC50 (nM) | Selectivity vs. ITK | Selectivity vs. EGFR |

| 24a | BTK | 4.0 | >250-fold | >2500-fold |

Data sourced from studies on pteridine-7(8H)-one derivatives. nih.govecnu.edu.cn

Advanced Analytical Techniques in the Research of 2,4 Dichloropteridine Systems

Spectroscopic Methodologies for Structural Confirmation and Purity Assessment

Spectroscopic techniques are fundamental in the characterization of 2,4-Dichloropteridine, offering detailed insights into its molecular structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound. By analyzing the chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra, the positions of the hydrogen and carbon atoms within the pteridine (B1203161) ring system can be definitively assigned.

In mechanistic studies, NMR is employed to monitor the progress of reactions involving this compound. For instance, by acquiring spectra at various time points, the consumption of the starting material and the formation of intermediates and products can be tracked, providing crucial information about reaction kinetics and pathways. Isotope labeling studies, where a specific atom is replaced by its isotope (e.g., ¹³C or ¹⁵N), can further illuminate reaction mechanisms by tracing the fate of the labeled atom throughout the chemical transformation.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C6-H | ~8.5 - 9.0 | ~150 - 155 |

| C7-H | ~8.0 - 8.5 | ~145 - 150 |

| C2 | - | ~160 - 165 |

| C4 | - | ~165 - 170 |

| C4a | - | ~130 - 135 |

| C8a | - | ~155 - 160 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of the this compound molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) provides a unique vibrational fingerprint of the compound.

Specific vibrational frequencies can be assigned to the stretching and bending of particular bonds and functional groups within the molecule. For this compound, key vibrational modes include the C-Cl stretching frequencies, as well as the characteristic vibrations of the pteridine ring system (C=N and C=C stretching). These techniques are highly sensitive to changes in molecular structure, making them valuable for confirming the identity of the compound and for identifying the presence of impurities.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C-Cl Stretch | 700 - 850 | 700 - 850 |

| Pteridine Ring (C=N, C=C) Stretch | 1500 - 1650 | 1500 - 1650 |

| C-H Stretch (aromatic) | 3000 - 3100 | 3000 - 3100 |

| Ring Breathing Modes | Varies | Strong in Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The pteridine ring system contains conjugated double bonds, which give rise to characteristic absorption bands in the UV-Vis region, typically corresponding to π → π* and n → π* electronic transitions.

The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum that can aid in the identification of the compound. Furthermore, UV-Vis spectroscopy is a valuable tool for quantitative analysis. By creating a calibration curve based on the absorbance of solutions of known concentration (following the Beer-Lambert law), the concentration of this compound in an unknown sample can be accurately determined. This is particularly useful for monitoring reaction progress or assessing product purity.

Mass Spectrometry (MS) in Reaction Monitoring and Metabolite Identification

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound. In the mass spectrometer, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. The presence of two chlorine atoms in this compound results in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, providing a clear signature for its identification.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental formula. Fragmentation analysis, where the molecular ion is broken down into smaller fragments, can yield structural information. MS is also a powerful tool for reaction monitoring, allowing for the real-time detection of reactants, intermediates, and products. In biological studies, MS is crucial for the identification of metabolites of this compound, providing insights into its metabolic fate.

Table 3: Predicted Mass Spectrometry Data for this compound (C₆H₂Cl₂N₄) (Note: This data is illustrative and based on theoretical calculations.)

| Ion | Predicted m/z | Isotopic Pattern |

| [M]⁺ (with 2 x ³⁵Cl) | 199.97 | Major peak |

| [M+2]⁺ (with ¹³C, ³⁵Cl, ³⁷Cl) | 201.97 | Reflects ³⁵Cl/³⁷Cl ratio |

| [M+4]⁺ (with 2 x ³⁷Cl) | 203.96 | Reflects ³⁵Cl/³⁷Cl ratio |

Chromatographic Techniques for Separation and Characterization of Reaction Mixtures

Chromatography is an essential technique for the separation and purification of this compound from reaction mixtures and for the characterization of its purity. mdpi.com High-performance liquid chromatography (HPLC) is the most commonly used chromatographic method for the analysis of pteridine derivatives. researchgate.net

In a typical HPLC setup, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the components of the mixture between the mobile and stationary phases. For pteridines, which are often polar compounds, reversed-phase HPLC (RP-HPLC) is frequently employed. In RP-HPLC, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).

By optimizing the mobile phase composition, flow rate, and column temperature, a high degree of separation can be achieved, allowing for the isolation of pure this compound and the identification and quantification of byproducts and impurities. The separated components are typically detected using a UV-Vis detector set at a wavelength where this compound exhibits strong absorbance. Coupling HPLC with mass spectrometry (LC-MS) provides a powerful analytical tool that combines the separation capabilities of HPLC with the sensitive and specific detection of MS. researchgate.net

Table 4: General HPLC Parameters for Pteridine Analysis (Note: This table provides a general starting point as specific conditions for this compound were not available.)

| Parameter | Typical Condition |

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of water and acetonitrile (with acid modifier) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at ~280 nm or Mass Spectrometry |

| Temperature | 25 - 40 °C |

Theoretical and Computational Chemistry Studies of 2,4 Dichloropteridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties and chemical reactivity of a molecule from first principles. For 2,4-dichloropteridine, these methods can elucidate the influence of the chlorine substituents on the pteridine (B1203161) core and predict the most likely sites for chemical reactions.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. It is particularly valuable for studying reaction mechanisms due to its balance of accuracy and computational cost.

For this compound, DFT calculations can be employed to model its reactivity, particularly in nucleophilic substitution reactions where the chlorine atoms act as leaving groups. DFT can be used to calculate the energies of reactants, transition states, and products, thereby mapping out the potential energy surface of a reaction. This allows for the determination of activation energies and reaction enthalpies, providing insights into the kinetics and thermodynamics of the reaction.

For instance, the reaction of this compound with an amine would likely proceed via a nucleophilic aromatic substitution mechanism. DFT calculations could be used to compare the activation barriers for substitution at the C2 and C4 positions, predicting the regioselectivity of the reaction. Studies on similar pteridine systems have shown that the C4 position is generally more susceptible to nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Reaction Energies for the Amination of this compound

| Parameter | Substitution at C2 | Substitution at C4 |

| Activation Energy (kcal/mol) | 25.3 | 18.7 |

| Reaction Enthalpy (kcal/mol) | -15.2 | -18.5 |

Note: These are representative values to illustrate the application of DFT and are not from a specific study on this compound.

Molecular orbital (MO) theory provides a detailed picture of the electronic distribution within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy and shape of these orbitals can predict a molecule's ability to donate or accept electrons.

For this compound, the HOMO is likely to be distributed over the pteridine ring, while the LUMO is expected to have significant contributions from the carbon atoms attached to the chlorine atoms, making them electrophilic centers. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability.

Fukui functions are a concept derived from DFT that help to identify the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attacks. The Fukui function, ƒ(r), is defined as the derivative of the electron density with respect to the number of electrons.

For this compound, the condensed Fukui functions for nucleophilic attack (ƒ+) would likely be highest at the C2 and C4 positions, confirming their electrophilic nature. Conversely, the Fukui functions for electrophilic attack (ƒ-) would highlight the most nucleophilic sites on the pteridine ring.

Table 2: Hypothetical Condensed Fukui Function Values for this compound

| Atom | ƒ+ (Nucleophilic Attack) | ƒ- (Electrophilic Attack) |

| C2 | 0.18 | 0.02 |

| C4 | 0.25 | 0.01 |

| N1 | 0.05 | 0.12 |

| N3 | 0.04 | 0.15 |

| C6 | 0.08 | 0.09 |

| C7 | 0.07 | 0.11 |

Note: These are representative values to illustrate the application of Fukui functions and are not from a specific study on this compound.

Molecular Dynamics Simulations for Conformational Flexibility and Ligand-Protein Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations can provide valuable insights into the conformational flexibility of this compound and its interactions with biological macromolecules, such as proteins.

While the pteridine ring itself is relatively rigid, the molecule as a whole can exhibit some flexibility, particularly if larger substituents were to be added at the chloro positions. MD simulations can explore the accessible conformations of this compound derivatives in different solvent environments.

More importantly, MD simulations are a powerful tool for studying how a ligand like a this compound derivative might bind to a protein target. By placing the ligand in the binding site of a protein and simulating the system's evolution over time, one can observe the stability of the binding pose, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes in both the ligand and the protein upon binding.

For example, if a derivative of this compound were designed to inhibit a specific enzyme, MD simulations could be used to predict its binding affinity and residence time in the active site.

In Silico ADME/Tox Predictions for Drug Development

In the process of drug discovery and development, it is crucial to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity (Tox) of a compound. In silico methods, which are computer-based predictions, play a significant role in the early stages of this process by filtering out compounds with unfavorable ADME/Tox profiles.

For this compound and its potential derivatives, various computational models can predict properties such as:

Absorption: intestinal absorption, Caco-2 cell permeability, and oral bioavailability.

Distribution: plasma protein binding and blood-brain barrier penetration.

Metabolism: prediction of metabolic sites by cytochrome P450 enzymes.

Excretion: prediction of renal clearance.

Toxicity: prediction of potential cardiotoxicity, hepatotoxicity, and mutagenicity.

These predictions are typically based on Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of a molecule with its biological activity or property.

Table 3: Hypothetical In Silico ADME/Tox Profile for this compound

| Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Likely well-absorbed from the gut |

| Caco-2 Permeability (logPapp) | Moderate | May cross cell membranes |

| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross into the brain |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| Ames Mutagenicity | Probable | Potential for mutagenicity |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity |

Note: These are representative values from general predictive models and are not from a specific study on this compound.

Development of Computational Tools for Pteridine Scaffold Design

The pteridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Computational tools can be developed to facilitate the design of novel pteridine-based compounds with desired biological activities.

These tools can include:

Pharmacophore modeling: Identifying the key chemical features of known active pteridine derivatives to create a 3D model that can be used to screen virtual libraries for new potential ligands.

Virtual screening: Using computational methods to screen large databases of chemical compounds to identify those that are likely to bind to a specific biological target.

Fragment-based drug design: Using computational methods to identify small molecular fragments that bind to a target protein and then linking them together to create a more potent ligand.

For this compound, these computational tools could be used to design libraries of derivatives with substituents at the 2- and 4-positions. These virtual libraries could then be screened against various protein targets to identify promising candidates for synthesis and biological testing.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways and Catalytic Methods

The synthesis of pteridine (B1203161) derivatives has traditionally been accomplished through methods like the Gabriel-Isay reaction, which involves the condensation of a 4,5-diaminopyrimidine with a dicarbonyl compound. derpharmachemica.com However, the pursuit of more efficient, atom-economical, and environmentally benign synthetic routes is a key focus of current research.

Future explorations in the synthesis of 2,4-Dichloropteridine and its derivatives are anticipated to concentrate on the following areas:

Catalytic Cross-Coupling Reactions: The development of novel catalytic systems, particularly those based on palladium, copper, and nickel, will likely play a pivotal role in the functionalization of the pteridine core. These methods allow for the precise introduction of various substituents at specific positions, enabling the creation of diverse molecular libraries for screening.

C-H Activation/Functionalization: Direct C-H bond activation is a powerful strategy that avoids the need for pre-functionalized starting materials. Research into regioselective C-H functionalization of the pteridine nucleus could significantly streamline synthetic pathways and reduce waste.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including improved reaction control, enhanced safety, and scalability. The application of flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production methods.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and powerful tool for organic synthesis. Its application in the synthesis and modification of pteridines could enable novel transformations that are not accessible through traditional thermal methods.

A comparative overview of traditional versus modern synthetic approaches is presented below:

| Synthetic Approach | Description | Advantages | Challenges |

| Gabriel-Isay Synthesis | Condensation of a 4,5-diaminopyrimidine with a dicarbonyl compound. | Well-established, reliable for certain derivatives. | Limited substrate scope, often requires harsh conditions. |

| Diversity-Oriented Synthesis | Utilizes radical, electrophilic, nucleophilic, and organometal mediated reactions. nih.gov | Access to a wide range of structurally diverse compounds. | Can be complex to control selectivity. |

| Catalytic Cross-Coupling | Formation of C-C and C-N bonds using transition metal catalysts. | High efficiency, good functional group tolerance. | Catalyst cost and removal can be an issue. |

| C-H Activation | Direct functionalization of C-H bonds. | Atom-economical, reduces synthetic steps. | Achieving high regioselectivity can be difficult. |

Targeted Drug Design Approaches Based on Pteridine Core

The pteridine scaffold is a "privileged structure" in medicinal chemistry, as it is a core component of many biologically active molecules and approved drugs, including methotrexate and pralatrexate. nih.govorientjchem.org The nitrogen-rich nature of the pteridine ring system allows it to participate in various non-covalent interactions with biological targets, such as hydrogen bonding and π-π stacking.

This compound serves as a key intermediate for the synthesis of a multitude of pteridine derivatives with therapeutic potential. The two chlorine atoms are reactive sites that can be readily displaced by various nucleophiles, allowing for the systematic modification of the molecule to optimize its interaction with a specific biological target.

Future drug design strategies based on the pteridine core will likely focus on:

Kinase Inhibitors: Many pteridine derivatives have been identified as potent inhibitors of various kinases, which are key regulators of cellular processes and are often dysregulated in cancer. Structure-based drug design, aided by X-ray crystallography and computational modeling, will continue to guide the development of selective and potent kinase inhibitors.

Inhibitors of Dihydrofolate Reductase (DHFR) and Pteridine Reductase 1 (PTR1): DHFR is a well-established target for anticancer and antimicrobial drugs. nih.gov Similarly, PTR1 is a crucial enzyme in certain parasites. nih.gov The pteridine core mimics the natural substrate of these enzymes, making it an excellent starting point for the design of potent inhibitors. Computational fragment-based design has been successfully employed to develop novel pteridine derivatives with picomolar inhibition of T. brucei pteridine reductase 1. nih.gov

Bromodomain and Extra-Terminal Domain (BET) Inhibitors: Pteridine-based compounds have shown promise as inhibitors of BET proteins, such as BRD4, which are epigenetic readers involved in the regulation of gene expression and are attractive targets for cancer therapy. globalresearchonline.net

Targeting Allosteric Sites: Moving beyond the active site, the design of pteridine derivatives that bind to allosteric sites on enzymes offers a promising strategy to achieve greater selectivity and overcome drug resistance.

| Target Class | Therapeutic Area | Examples of Pteridine-Based Modulators |

| Kinases | Cancer, Inflammation | EGFR inhibitors, PLK1/BRD4 dual inhibitors globalresearchonline.net |

| Dihydrofolate Reductase (DHFR) | Cancer, Infectious Diseases | Methotrexate, Pralatrexate nih.gov |

| Pteridine Reductase 1 (PTR1) | Parasitic Infections | 2,4-diaminopteridine derivatives nih.gov |

| BET Bromodomains | Cancer | 4,5-dihydro- derpharmachemica.comnih.govglobalresearchonline.nettriazolo[4,3-f]pteridine derivatives globalresearchonline.net |

Integration of Artificial Intelligence and Machine Learning in Pteridine Research

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. premierscience.com In the context of pteridine research, these computational tools can significantly accelerate the identification and optimization of new drug candidates.

Key applications of AI and ML in pteridine research include:

Predictive Modeling: Machine learning algorithms can be trained on large datasets of known pteridine derivatives and their biological activities to build predictive models. ijcrt.org These models can then be used to screen virtual libraries of novel pteridine compounds and predict their potency, selectivity, and pharmacokinetic properties (ADME/Tox).

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity. nih.gov AI-driven QSAR models can help identify the key structural features of the pteridine scaffold that are important for its interaction with a specific target, thereby guiding the design of more potent compounds.

De Novo Drug Design: Generative AI models can design entirely new pteridine derivatives with desired properties. These models can learn the underlying patterns of chemical space and generate novel molecular structures that are predicted to be active against a specific target.

Drug Repurposing: AI algorithms can analyze vast amounts of biological and clinical data to identify new therapeutic uses for existing pteridine-based drugs. nih.gov

The integration of AI and ML is expected to streamline the drug discovery pipeline for pteridine-based therapeutics, reducing the time and cost associated with bringing a new drug to market. ijpsjournal.com

Development of this compound as a Precursor for Advanced Materials

While the primary focus of pteridine research has been on its biological activities, the unique photophysical and electronic properties of the pteridine core also make it an attractive building block for advanced materials. Pteridines are known to be involved in biological pigmentation, and some derivatives exhibit fluorescence. mdpi.com

Future research in this area could explore the use of this compound as a precursor for:

Organic Light-Emitting Diodes (OLEDs): The tunable electronic properties of pteridine derivatives could be exploited to develop new organic materials for use in OLEDs. By modifying the substituents on the pteridine core, it may be possible to control the color and efficiency of light emission.

Organic Photovoltaics (OPVs): The electron-deficient nature of the pteridine ring system suggests that its derivatives could function as electron-acceptor materials in organic solar cells.

Chemosensors: The ability of the pteridine core to interact with various analytes through hydrogen bonding and other non-covalent interactions could be harnessed to develop sensitive and selective chemosensors.

Functional Dyes and Pigments: The inherent color of many pteridine derivatives, coupled with the ability to tune their absorption and emission properties through chemical modification, makes them promising candidates for the development of new functional dyes and pigments for a variety of applications.

The exploration of this compound and its derivatives in materials science is still in its nascent stages, but the unique properties of the pteridine core suggest a promising future for this class of compounds beyond the realm of medicine.

Q & A

Q. What role does this compound play in catalytic systems, and how can its efficiency be quantified?

- Methodological Answer : Evaluate turnover frequency (TOF) and selectivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Characterize catalytic intermediates via in situ IR or EPR spectroscopy. Compare with palladium-based catalysts for benchmarking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。